molecular formula C3H8IO3P B12283027 Phosphonic acid, (iodomethyl)-, dimethyl ester CAS No. 66794-42-1

Phosphonic acid, (iodomethyl)-, dimethyl ester

Cat. No.: B12283027
CAS No.: 66794-42-1
M. Wt: 249.97 g/mol
InChI Key: SEZWGIGKJSRGOD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound consists of a central phosphorus atom bonded to an iodomethyl group (-CH₂I), two methoxy (-OCH₃) groups, and a hydroxyl group (-OH). The phosphorus atom adopts a trigonal pyramidal geometry, with bond angles approximating 109.5° for O-P-O and 104.5° for C-P-O, consistent with sp³ hybridization. The iodomethyl group introduces significant steric bulk and polarizability due to iodine’s large atomic radius (1.98 Å) and moderate electronegativity (2.66 on the Pauling scale).

Stereochemical analysis reveals no intrinsic chiral centers in the molecule, as the phosphonate group’s three oxygen atoms and iodomethyl substituent occupy distinct spatial positions without mirror symmetry. However, rotational flexibility around the P-C and C-I bonds enables conformational isomerism. For example, the iodomethyl group can adopt staggered or eclipsed orientations relative to the phosphonate oxygen atoms, influencing intermolecular interactions in the solid state.

Crystallographic Analysis and Bond Length Optimization

X-ray crystallographic data for related iodomethylphosphonates, such as diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, provide insights into bond length optimization and packing arrangements. Key structural parameters include:

Bond Type Length (Å) Angle (°)
P=O 1.48–1.52 O-P-O: 109.5
P-OCH₃ 1.60 C-P-O: 104.5
C-I 2.09–2.11 I-C-P: 112.3

The phosphonate group participates in hydrogen bonding, with O-H⋯O interactions (2.70–2.85 Å) stabilizing dimeric units. In the crystal lattice, these dimers form chains along the a-axis via C-H⋯O bridges (3.12–3.25 Å). The iodomethyl group’s electron-deficient iodine atom engages in weak C-I⋯O interactions (3.40 Å), further stabilizing the supramolecular architecture.

Comparative Structural Features with Halomethylphosphonate Analogs

Structural comparisons with chloromethyl- and bromomethylphosphonates highlight the impact of halogen substitution:

  • Bond Lengths and Polarization :

    • The C-I bond (2.09–2.11 Å) in the iodomethyl derivative is longer than C-Cl (1.77–1.80 Å) and C-Br (1.94–1.97 Å) bonds in analogs. This elongation reduces bond polarization, as iodine’s lower electronegativity diminishes the C-X dipole moment (C-I: ~0.5 D; C-Cl: ~1.2 D).
    • Phosphorus-halogen distances increase with halogen size: P-C-Cl (1.85 Å) < P-C-Br (1.92 Å) < P-C-I (1.98 Å).
  • Crystal Packing and Steric Effects :

    • Iodine’s larger van der Waals radius (1.98 Å vs. 1.75 Å for chlorine) introduces steric hindrance, reducing intermolecular contact distances in the iodomethyl compound (3.40 Å vs. 3.15 Å for chloromethyl).
    • Halogen bonding propensity follows the trend I > Br > Cl, with iodomethylphosphonates exhibiting stronger C-I⋯O interactions (3.40 Å) compared to C-Cl⋯O (3.60 Å).
  • Thermal and Electronic Properties :

    • The iodine atom’s polarizable electron cloud enhances London dispersion forces, raising the melting point of the iodomethyl derivative (mp: 98–100°C) relative to chloromethyl (mp: 65–67°C).
    • Electron-withdrawing effects of chlorine increase the phosphonate group’s acidity (pKa: ~1.5 for chloromethyl vs. ~2.0 for iodomethyl).

Properties

CAS No.

66794-42-1

Molecular Formula

C3H8IO3P

Molecular Weight

249.97 g/mol

IUPAC Name

dimethoxyphosphoryl(iodo)methane

InChI

InChI=1S/C3H8IO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3

InChI Key

SEZWGIGKJSRGOD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CI)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Trimethyl phosphite (1.0 equiv) is combined with iodomethyl iodide (1.1 equiv) in anhydrous acetonitrile or toluene. The mixture is heated to 80–120°C for 6–12 hours, facilitating nucleophilic displacement where the phosphite attacks the iodomethyl carbon, yielding the phosphonate and methyl iodide. Catalytic potassium iodide (0.5–5 mol%) enhances reaction efficiency by stabilizing transition states.

Key Parameters

  • Temperature: 80–120°C
  • Catalyst: KI (0.5–5 mol%)
  • Yield: 70–85% (theoretical)
  • Byproducts: Methyl iodide, excess iodomethyl iodide

This method is limited by the instability of iodomethyl iodide, which necessitates in situ generation or low-temperature handling.

Alkylation of Dimethyl Phosphite with Iodomethyl Halides

Direct alkylation of dimethyl phosphite (HP(O)(OMe)₂) offers a streamlined route. Here, iodomethyl bromide (ICH₂Br) or iodide reacts with the deprotonated phosphite in the presence of a base.

Procedure

Dimethyl phosphite (1.0 equiv) is treated with sodium hydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C. Iodomethyl bromide (1.05 equiv) is added dropwise, and the reaction is warmed to 25°C for 12–24 hours. The product is isolated via aqueous workup and vacuum distillation.

Optimization Insights

  • Base: NaH or K₂CO₃
  • Solvent: THF or acetonitrile
  • Yield: 65–78%
  • Challenges: Competing elimination reactions at elevated temperatures

This approach benefits from the commercial availability of iodomethyl bromide but requires careful pH control to minimize hydrolysis.

Halogen Exchange from Chloromethyl or Bromomethyl Analogues

Halogen exchange (Finkelstein reaction) provides a post-synthetic modification route. Chloromethyl or bromomethyl dimethyl phosphonate is treated with sodium iodide (NaI) in acetone, displacing the halide with iodide.

Experimental Protocol

A mixture of chloromethyl dimethyl phosphonate (1.0 equiv) and NaI (2.0 equiv) in acetone is refluxed for 8–16 hours. The precipitated NaCl is filtered, and the solvent is evaporated to yield the iodomethyl product.

Critical Factors

  • Solvent: Acetone or dimethylformamide (DMF)
  • Temperature: 56–80°C
  • Yield: 80–90%
  • Advantages: High selectivity, minimal byproducts

This method is advantageous for large-scale production due to the stability of chloromethyl precursors and inexpensive reagents.

Catalytic Transesterification with Iodomethyl Alcohol

Transesterification of trimethyl phosphite with iodomethyl alcohol (ICH₂OH) under catalytic conditions offers an alternative pathway.

Reaction Setup

Trimethyl phosphite (1.0 equiv), iodomethyl alcohol (1.2 equiv), and potassium tert-butoxide (0.1 equiv) are heated in DMF at 100–140°C for 5–10 hours. Tetrabutylammonium iodide (0.05 equiv) is added to accelerate methoxy group displacement.

Performance Metrics

  • Catalyst: KOtBu/TBAI
  • Solvent: DMF or NMP
  • Yield: 60–70%
  • Limitations: Iodomethyl alcohol’s hygroscopicity complicates handling

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, yield, and practicality:

Method Yield (%) Scalability Cost Efficiency Key Challenges
Arbuzov Reaction 70–85 Moderate High Iodomethyl iodide instability
Alkylation 65–78 High Moderate Byproduct formation
Halogen Exchange 80–90 High Low Precursor availability
Transesterification 60–70 Low Moderate Moisture sensitivity

Industrial-Scale Considerations

Patent US6022975A highlights the use of acetonitrile as a solvent and KI catalysis for analogous phosphonate syntheses, achieving 90% yields. Adapting this to iodomethyl derivatives would involve:

  • Reactor Design: Glass-lined or Hastelloy reactors to resist iodide corrosion.
  • Purification: Activated carbon treatment and fractional distillation under reduced pressure.
  • Safety Protocols: Handling methyl iodide requires vapor containment and neutralization systems.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Bioactive Compounds
Phosphonic acids and their esters are crucial intermediates in organic synthesis. The compound is utilized in the synthesis of various bioactive molecules. For instance, diethyl iodomethylphosphonate, a related compound, has been used in synthesizing H2N-Tyr(tBu)-vinyl sulfone, which is significant for developing peptide-based drugs .

2. Hydrolysis Reactions
The hydrolysis of phosphonates and phosphinates leads to the formation of phosphonic acids, which are biologically active. Studies indicate that the hydrolysis can occur under both acidic and basic conditions, making these compounds valuable in synthetic methodologies for generating phosphonic acids from their esters .

Biological Applications

1. Cardioprotection Studies
Research has demonstrated that phosphonate derivatives can protect against heart failure. In a study involving 5'-phosphonate analogues of adenosine monophosphate (AMP), these compounds were shown to alleviate symptoms of ischemic heart failure in mouse models . This highlights their potential as therapeutic agents.

2. Drug Development
Phosphonic acids are increasingly recognized for their role as pro-drugs or drug candidates due to their bioactive properties. Their structural similarity to phosphate groups allows them to interact effectively with biological systems, making them suitable for targeting specific tissues or cells .

Materials Science

1. Surface Modification
Phosphonic acids are employed for surface modification due to their ability to form strong bonds with various substrates. This property is exploited in creating functionalized surfaces that enhance adhesion and biocompatibility for biomedical applications .

2. Hybrid Materials
Phosphonic acid derivatives are integral in designing hybrid materials that combine organic and inorganic components. These materials have applications in catalysis and sensor technology due to their unique properties .

Environmental Remediation

1. Catalytic Degradation of Organophosphorus Compounds
Recent studies have explored the use of metal-organic frameworks (MOFs) as catalysts for degrading organophosphorus nerve agents. Phosphonic acid derivatives serve as simulants for these agents, allowing researchers to study degradation pathways and improve remediation techniques .

Data Tables

Application Area Specific Use Reference
Chemical SynthesisSynthesis of bioactive compounds
Biological ApplicationsCardioprotection in heart failure models
Materials ScienceSurface modification for biomedical devices
Environmental RemediationDegradation of organophosphorus compounds

Case Studies

  • Cardioprotection Study : A study conducted on mice showed that administering 5'-phosphate derivatives significantly improved heart function post-ischemia, indicating the potential therapeutic role of phosphonic acid derivatives in treating heart diseases .
  • Degradation of Nerve Agents : Research utilizing Zr- and Hf-UiO-66 MOFs demonstrated enhanced hydrolysis of dimethyl phosphite into phosphonic acid, showcasing the effectiveness of these frameworks in environmental remediation efforts against chemical warfare agents .

Comparison with Similar Compounds

Structural Analogues: Diethyl vs. Dimethyl Esters

The substitution of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties. For example:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes Applications
(Iodomethyl)phosphonic acid dimethyl ester C₃H₈IO₃P ~226.0 Iodomethyl, methyl Likely lower hydrolytic stability vs. diethyl esters Potential intermediate in iodinated drug synthesis
Diethyl (iodomethyl)phosphonate C₅H₁₂IO₃P 278.03 Iodomethyl, ethyl Higher steric bulk may slow hydrolysis Agrochemicals, ligand synthesis

Key Differences :

  • Hydrolytic Stability : Dimethyl esters hydrolyze faster than diethyl esters due to reduced steric hindrance, as observed in hydrolytic stability studies of methacrylate esters .
  • Solubility : Dimethyl esters are more polar, enhancing water solubility, whereas diethyl esters exhibit better lipid solubility .

Halogenated Phosphonic Acid Esters

Halogen substituents (e.g., iodine, chlorine) influence reactivity and bioactivity:

Compound Halogen Substituent Key Applications Stability/Activity Notes
(Iodomethyl)phosphonic acid dimethyl ester Iodomethyl Radiopharmaceuticals, synthetic intermediates Iodine’s high atomic radius may enhance binding to biological targets
Diethyl 2-chloroethylphosphonate Chloroethyl Herbicides, polymer modifiers Chlorine’s electronegativity increases electrophilicity, enhancing reactivity
Metrifonate (Dimethyl trichloro-hydroxyethylphosphonate) Trichloro-hydroxyethyl Anticholinesterase drug Bioactivated via hydrolysis to dichlorvos

Comparison :

  • Iodine vs. Chlorine : Iodine’s larger size and lower electronegativity may improve cross-coupling reactivity (e.g., in Suzuki reactions) compared to chlorine .
  • Bioactivity : Metrifonate’s trichloro-hydroxyethyl group enables irreversible acetylcholinesterase inhibition, whereas the iodomethyl group’s role in bioactivity remains underexplored .

α-Aminophosphonate Dimethyl Esters

α-Aminophosphonates are bioactive analogues of amino acids. Examples from –21 include:

Compound (Example) Substituents Bioactivity Notes Stability
[(2-Bromo-phenylamino)-phenyl-methyl]-phosphonic acid dimethyl ester () Bromophenyl, phenylamino Enzyme inhibition potential Aryl groups enhance UV stability but may reduce solubility
(4-Dimethylaminophenyl)-phenylamino-methyl]-phosphonic acid dimethyl ester () Dimethylaminophenyl Potential protease inhibitor Electron-donating groups improve hydrolytic stability

Comparison with Target Compound :

  • Iodomethyl vs.

Aromatic and Pharmaceutical Derivatives

Phosphonic acid esters with aromatic substituents are critical in drug development:

Compound Key Features Applications Stability Notes
[2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonic acid dimethyl ester () Trifluoromethylphenoxy group Travoprost intermediate (glaucoma treatment) Fluorine enhances metabolic stability and bioavailability
Diethyl (4-formylphenyl)phosphonate () Formylphenyl group Crosslinking agent, polymer precursor Aldehyde group enables Schiff base formation

Contrast with Target Compound :

Stability and Reactivity Trends

  • Hydrolysis : Dimethyl esters hydrolyze faster than diethyl esters under acidic conditions due to lower steric protection . For example, methacrylate esters degrade up to 90% after 16 weeks at 42°C, whereas ether- or amide-linked analogues show superior stability .
  • Thermal Stability : Iodine’s polarizability may reduce thermal stability compared to chlorine or fluorine substituents .

Biological Activity

Phosphonic acid, (iodomethyl)-, dimethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

Phosphonic acid esters are characterized by the presence of a phosphorus atom bonded to carbon and oxygen. The compound features an iodomethyl group, which enhances its reactivity. The synthesis typically involves the reaction of phosphonic acid derivatives with iodomethylating agents, resulting in a dimethyl ester form that is stable and amenable to further functionalization.

Synthesis Pathway

  • Starting Materials : Phosphonic acid derivatives.
  • Reagents : Iodomethylating agents (e.g., iodomethane).
  • Conditions : Standard organic synthesis conditions (solvent, temperature).
  • Final Product : this compound.

Enzyme Inhibition

Research indicates that phosphonic acids can act as inhibitors for various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that phosphonates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission.

  • Inhibition Mechanism : Phosphonates bind to the active site of these enzymes, leading to a time-dependent inactivation through phosphonylation.
  • IC50 Values :
    • For AChE: Some aminophosphonates exhibit IC50 values as low as 0.103 µM.
    • For BuChE: Compounds showed IC50 values ranging from 186 µM to 331 µM depending on structural modifications .

Cytotoxicity Studies

The cytotoxic effects of phosphonic acid derivatives have been evaluated in various cell lines. Results indicate variable toxicity profiles depending on the specific structure of the phosphonate.

  • Cell Viability : Compounds with IC50 values greater than 500 µM were generally considered non-cytotoxic, while some exhibited significant cytotoxicity at lower concentrations .

Case Studies

  • Cholinesterase Inhibitors : A study focused on novel aminophosphonates revealed their potential as AChE inhibitors with significant binding affinity due to their structural characteristics. The docking studies indicated interactions with key residues in the enzyme's active site .
  • Antimicrobial Activity : Research has also highlighted the antimicrobial properties of certain phosphonates. For example, compounds incorporating phosphonic acid moieties demonstrated effectiveness against various bacterial strains, suggesting broader therapeutic applications .

Data Summary

PropertyValue/Description
Chemical StructureIodomethyl group attached to a dimethyl ester
Enzyme TargetsAChE, BuChE
AChE IC50As low as 0.103 µM
BuChE IC50Ranges from 186 µM to 331 µM
CytotoxicityVariable; some compounds show significant toxicity
ApplicationsPotential drug candidates for neurodegenerative diseases and antimicrobial therapy

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